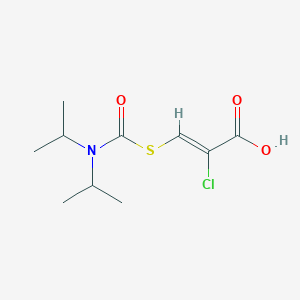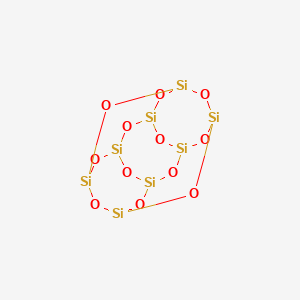
3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid, also known as DICA, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. DICA is of particular interest in the field of medicinal chemistry, as it has been shown to possess a range of biological activities that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. This inhibition can lead to increased levels of the neurotransmitter acetylcholine, which can have a range of physiological effects.
Efectos Bioquímicos Y Fisiológicos
3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid has been shown to have a range of biochemical and physiological effects, including antitumor, antifungal, and antibacterial activities. It has also been shown to inhibit enzymes such as acetylcholinesterase and tyrosinase, which play important roles in various biological processes. Additionally, 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid has been investigated for its potential as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid in lab experiments is its versatility, as it has been shown to exhibit a range of biological activities. Additionally, its synthetic nature allows for precise control over its chemical properties, which can be useful in drug development. However, one limitation of using 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid in lab experiments is its potential toxicity, as it has been shown to be cytotoxic to certain cell lines at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid. For example, further studies could be conducted to elucidate its mechanism of action and identify additional biological targets. Additionally, 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid could be investigated for its potential as a therapeutic agent in various disease states, such as cancer or Alzheimer's disease. Finally, research could be conducted to optimize the synthesis of 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid and develop more efficient methods for its production.
Métodos De Síntesis
The synthesis of 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid involves the reaction of 2-chloroacrylic acid with diisopropylcarbamothioyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit antitumor, antifungal, and antibacterial activities, as well as inhibitory effects on enzymes such as acetylcholinesterase and tyrosinase. 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid has also been investigated for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent.
Propiedades
Número CAS |
139265-93-3 |
|---|---|
Nombre del producto |
3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid |
Fórmula molecular |
C10H16ClNO3S |
Peso molecular |
265.76 g/mol |
Nombre IUPAC |
(Z)-2-chloro-3-[di(propan-2-yl)carbamoylsulfanyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H16ClNO3S/c1-6(2)12(7(3)4)10(15)16-5-8(11)9(13)14/h5-7H,1-4H3,(H,13,14)/b8-5- |
Clave InChI |
XRLSWIBCEPJNHC-YVMONPNESA-N |
SMILES isomérico |
CC(C)N(C(C)C)C(=O)S/C=C(/C(=O)O)\Cl |
SMILES |
CC(C)N(C(C)C)C(=O)SC=C(C(=O)O)Cl |
SMILES canónico |
CC(C)N(C(C)C)C(=O)SC=C(C(=O)O)Cl |
Sinónimos |
3-(N,N-diisopropylcarbamothioyl)-2-chloroacrylic acid DIPCAT-chloroacrylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)



![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)

![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)
![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)